molecular formula C13H22ClNS B4613370 N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride

Cat. No.: B4613370
M. Wt: 259.84 g/mol
InChI Key: MZMAEEUDYWNUIU-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride is a chemical compound with the molecular formula C13H21NS·HCl It is a derivative of cyclooctanamine, where the amine group is substituted with a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)cyclohexanamine
  • N-(thiophen-2-ylmethyl)cyclopentanamine
  • N-(thiophen-2-ylmethyl)cyclododecanamine

Uniqueness

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS.ClH/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13;/h6,9-10,12,14H,1-5,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMAEEUDYWNUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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